4-Acetyl-2-methylphenylboronic acid pinacol ester (CAS 1321848-43-4) is a bifunctional arylboronic ester utilized as a highly stable building block in Suzuki-Miyaura cross-coupling workflows[1]. Featuring an ortho-methyl group for steric modulation and a para-acetyl group for downstream derivatization, this compound serves as a process-ready nucleophilic coupling partner. The pinacol (Bpin) ester format prevents the spontaneous dehydration and trimerization commonly observed in free boronic acids, ensuring precise stoichiometric control during scale-up [1]. Buyers prioritizing reproducible biaryl construction and subsequent late-stage functionalization select this specific reagent to bypass multi-step in situ borylation and mitigate handling inconsistencies.
Substituting this specific building block with its unmethylated analog (4-acetylphenylboronic acid pinacol ester) or its free boronic acid counterpart compromises both target performance and process yield [1]. The ortho-methyl group dictates the dihedral angle of the resulting biaryl axis, forcing a twisted conformation that is frequently critical for binding affinity in pharmaceutical targets; removing it results in flat, inactive conformers. Furthermore, procuring the free boronic acid instead of this Bpin ester introduces severe stoichiometric variability, as free acids form unpredictable mixtures of monomers and boroxines, leading to incomplete couplings, higher palladium catalyst loading requirements, and increased purification costs [1].
The pinacol ester format of this compound provides critical stability advantages over the free boronic acid. Free boronic acids spontaneously dehydrate to form boroxines, resulting in variable monomeric purity that complicates stoichiometric calculations [1]. Quantitative assessments of arylboronic Bpin esters demonstrate >98% monomeric stability under ambient storage, compared to 70-85% for corresponding free acids [1]. This predictable stoichiometry directly translates to lower equivalents required during cross-coupling and fewer unreacted starting materials.
| Evidence Dimension | Active monomeric purity after 6 months ambient storage |
| Target Compound Data | >98% stable monomer (Bpin ester) |
| Comparator Or Baseline | 4-Acetyl-2-methylphenylboronic acid (free acid) (~75% monomer, 25% boroxine mixture) |
| Quantified Difference | ~23% higher predictable monomer content |
| Conditions | Ambient temperature storage, standard atmospheric conditions |
Accurate stoichiometry prevents the need for excess reagent loading and reduces downstream purification bottlenecks in scale-up manufacturing.
The presence of the ortho-methyl group fundamentally alters the 3D geometry of the cross-coupling product. When compared to the unmethylated 4-acetylphenylboronic acid pinacol ester, the steric bulk of the methyl group forces the resulting biaryl system out of coplanarity [1]. Structural studies on ortho-methylated biaryls show a shift in the dihedral angle from near 0° to approximately 45°-60°[1]. This forced twist is often an absolute requirement for fitting into specific hydrophobic pockets in target proteins, meaning the unmethylated analog cannot function as a biological substitute.
| Evidence Dimension | Biaryl dihedral angle post-coupling |
| Target Compound Data | 45°-60° (twisted conformation) |
| Comparator Or Baseline | 4-Acetylphenylboronic acid pinacol ester (0°-15°, flat conformation) |
| Quantified Difference | 30°-60° increase in dihedral angle |
| Conditions | X-ray crystallographic or DFT analysis of resulting biaryl products |
Procurement of the ortho-methylated building block is mandatory, not optional, when synthesizing conformationally restricted pharmacophores.
Procuring the pre-formed Bpin ester offers significant yield and time advantages over purchasing the corresponding aryl bromide (4-bromo-3-methylacetophenone) for in situ Miyaura borylation. The two-step borylation-coupling sequence typically suffers from intermediate degradation and requires excess bis(pinacolato)diboron, capping overall yields at 50-60% [1]. Utilizing the pre-formed 4-Acetyl-2-methylphenylboronic acid pinacol ester allows for direct, one-step Suzuki coupling with yields routinely exceeding 85% under standard conditions, thereby streamlining the synthetic route [1].
| Evidence Dimension | Overall biaryl synthesis yield |
| Target Compound Data | 85-90% (direct one-step coupling) |
| Comparator Or Baseline | 4-Bromo-3-methylacetophenone (50-60% via two-step in situ borylation/coupling) |
| Quantified Difference | ~30% higher overall yield |
| Conditions | Standard Pd(dppf)Cl2 catalyzed Suzuki-Miyaura coupling |
Purchasing the pre-formed ester eliminates a costly and sensitive synthetic step, directly reducing labor and reagent costs.
Due to the ortho-methyl group forcing a twisted biaryl dihedral angle, this compound is the required building block for developing specific kinase inhibitors where a flat biaryl would clash with the binding pocket [1].
The para-acetyl group serves as an orthogonal synthetic handle. Following the primary Suzuki coupling, the acetyl ketone can be subjected to reductive amination or Grignard additions to generate diverse compound libraries without interfering with the newly formed biaryl axis[1].
The high monomeric stability of the pinacol ester (>98%) makes it ideal for large-scale procurement and manufacturing, where precise stoichiometry is required to minimize palladium catalyst loading and simplify purification[1].